1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester
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Overview
Description
1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester can be achieved through several methods. Another method is the cycloaddition of diazoalkanes with carbon disulfide (Pechmann synthesis) . Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines or thiols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes involved in metabolic pathways, such as acetohydroxyacid synthase (AHAS) and ketol-acid reductoisomerase (KARI), which are crucial for the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes in microorganisms and plants, leading to their growth inhibition or death .
Comparison with Similar Compounds
1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Thiadiazole: Exhibits antifungal and antiviral properties.
1,2,5-Thiadiazole: Used in the development of coordination polymers and materials science.
Properties
Molecular Formula |
C6H5N2O4S- |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-ethoxycarbonylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10)/p-1 |
InChI Key |
OFAFDTVPBOVTFX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C(=O)[O-] |
Origin of Product |
United States |
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